molecular formula C7H4BrF2NO2 B2539454 1-Bromo-5-fluoro-4-(fluoromethyl)-2-nitrobenzene CAS No. 1807004-77-8

1-Bromo-5-fluoro-4-(fluoromethyl)-2-nitrobenzene

Cat. No. B2539454
CAS RN: 1807004-77-8
M. Wt: 252.015
InChI Key: SBAGFHVFSCUDAG-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-(fluoromethyl)-2-nitrobenzene, also known as BFN, is an organic compound belonging to the class of aromatic nitro compounds. It is a colorless, volatile liquid with a boiling point of 117°C and a melting point of -48°C. BFN is of interest to scientists due to its wide range of applications in organic synthesis and its potential as a pharmaceutical intermediate.

Scientific Research Applications

Synthesis Applications

1-Bromo-5-fluoro-4-(fluoromethyl)-2-nitrobenzene serves as an intermediate in the synthesis of complex organic compounds. For example, it has been involved in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in positron emission tomography (PET) imaging. The synthesis demonstrates its role in introducing fluorine-18, a radioactive isotope, into biologically active molecules for diagnostic imaging purposes (Klok et al., 2006).

Material Science Applications

In material science, this compound has contributed to the development of polymer solar cells. By forming charge transfer complexes, it has shown to significantly improve the electron transfer process, enhancing the power conversion efficiency of polymer solar cells. This application highlights its potential in improving the efficiency and performance of renewable energy technologies (Fu et al., 2015).

Chemical Analysis and Reactivity Studies

Research has also focused on the chemical reactivity and analysis of substituted benzenes, including this compound. Studies on the anisotropic displacement parameters of similar compounds provide insights into their structural characteristics and the impact of halogen substitutions on their chemical behavior. These findings are crucial for designing new compounds with desired properties and understanding the fundamental aspects of chemical reactivity and bonding (Mroz et al., 2020).

properties

IUPAC Name

1-bromo-5-fluoro-4-(fluoromethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-5-2-6(10)4(3-9)1-7(5)11(12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAGFHVFSCUDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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